
2-Ethyl-8-methoxyquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-8-methoxyquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an ethyl group at the 2-position and a methoxy group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-8-methoxyquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate anthranilic acid derivatives. For example, the reaction of 2-ethyl-4-methoxyanthranilic acid with formamide under reflux conditions can yield this compound. The reaction typically requires a catalyst such as polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-8-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Quinazolinone derivatives with different functional groups at the 8-position.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Ethyl-8-methoxyquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-8-methoxyquinazolin-4(1H)-one
- 2-Ethyl-6-methoxyquinazolin-4(1H)-one
- 2-Ethyl-8-hydroxyquinazolin-4(1H)-one
Uniqueness
2-Ethyl-8-methoxyquinazolin-4(1H)-one is unique due to the specific positioning of the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-ethyl-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-12-10-7(11(14)13-9)5-4-6-8(10)15-2/h4-6H,3H2,1-2H3,(H,12,13,14) |
Clé InChI |
IDXGVYXBMMEOCD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=CC=C2OC)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


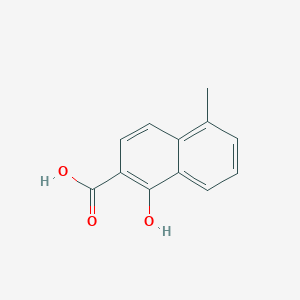


![8-(Cyclopropanecarbonyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B15069613.png)
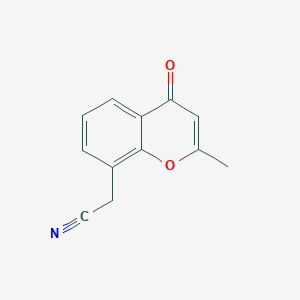
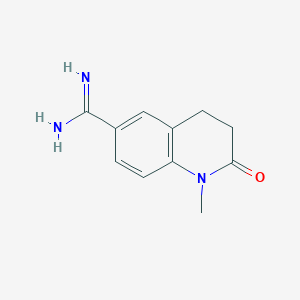

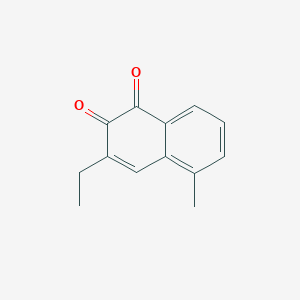

![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
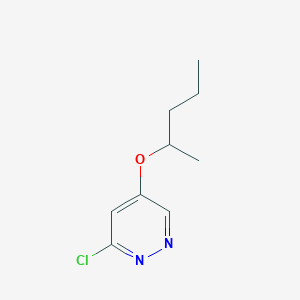

![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)

